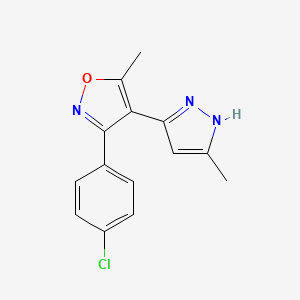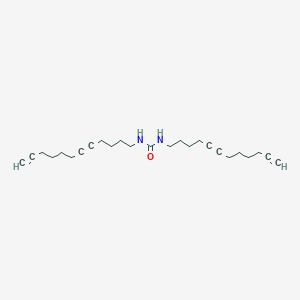
1,3-Didodeca-5,11-diyn-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Didodeca-5,11-diyn-1-ylurea is a chemical compound with the molecular formula C25H36N2O It is characterized by the presence of two dodecadiynyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didodeca-5,11-diyn-1-ylurea typically involves the reaction of dodeca-5,11-diyne with urea under specific conditions. One common method involves the isomerization of dodeca-5,7-diyne followed by treatment with N-methoxy-N-methylcarboxamides . The reaction conditions often require the use of lithium derivatives and specific solvents to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using more efficient catalysts, and ensuring proper handling and storage of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1,3-Didodeca-5,11-diyn-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used.
Scientific Research Applications
1,3-Didodeca-5,11-diyn-1-ylurea has several applications in scientific research, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Didodeca-5,11-diyn-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Didodeca-5,11-diyn-1-ylurea include other diynyl urea derivatives and related organic molecules with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of dodecadiynyl groups and urea moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2213-27-6 |
|---|---|
Molecular Formula |
C25H36N2O |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1,3-bis(dodeca-5,11-diynyl)urea |
InChI |
InChI=1S/C25H36N2O/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H,5-12,17-24H2,(H2,26,27,28) |
InChI Key |
BRWZNQUQSCGDFY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC#CCCCCNC(=O)NCCCCC#CCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


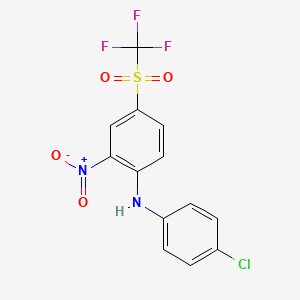

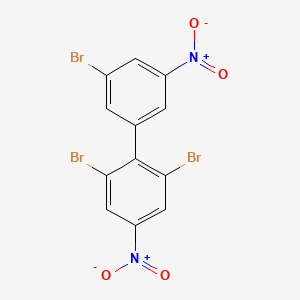
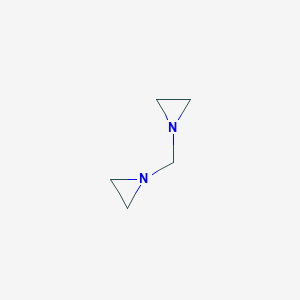
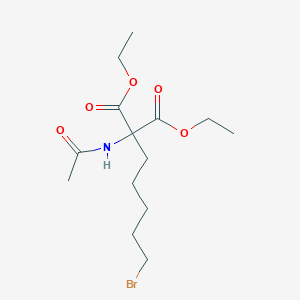
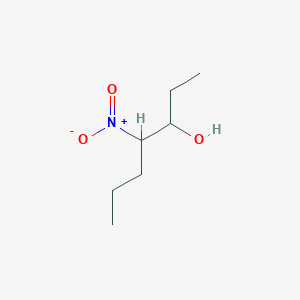
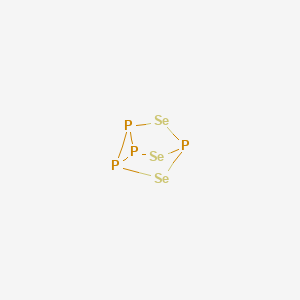
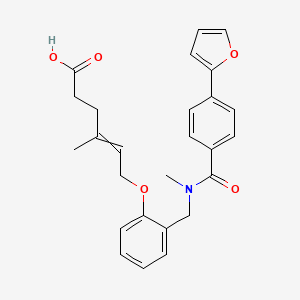
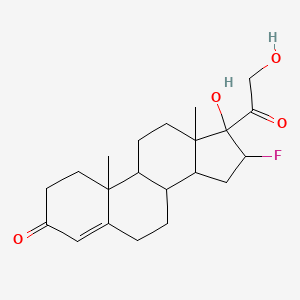

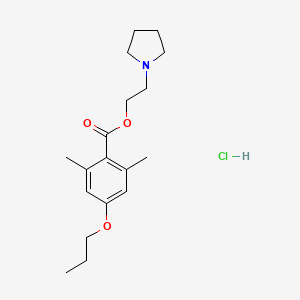
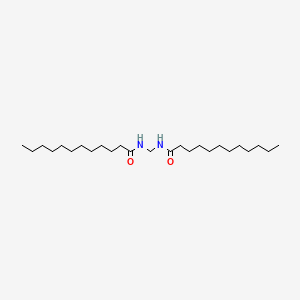
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
